4-Fluoro-3'-nitrobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVHRTYAQSPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440805 | |
| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-53-1 | |
| Record name | (4-Fluorophenyl)(3-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 3 Nitrobenzophenone and Its Analogues
Direct Synthesis Approaches
The direct synthesis of 4-Fluoro-3'-nitrobenzophenone and related compounds is predominantly achieved through several key reaction pathways. These methods offer distinct advantages in terms of efficiency, selectivity, and substrate scope.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds with high precision.
A significant advancement in the synthesis of benzophenones involves the palladium-catalyzed carbonylative coupling of aryl halides with arylboronic acids. organic-chemistry.orgresearchgate.net This method utilizes carbon monoxide as a carbonyl source. The reaction typically proceeds by the oxidative addition of an aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide to form a palladium-acyl intermediate. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired diaryl ketone. liv.ac.uk
The use of chloroform (B151607) as a convenient and safer alternative to carbon monoxide gas has been reported. researchgate.net In this approach, potassium hydroxide (B78521) facilitates the in-situ generation of carbon monoxide from chloroform. researchgate.net This tandem reaction involves an initial carbonylation to produce an aroyl halide, which then couples with an arylboronic acid. researchgate.net Research has demonstrated that this modular, palladium-catalyzed synthesis can produce aryl(hetero)aryl benzophenones from aryl(hetero)aryl halides in moderate to good yields. researchgate.net
A study by Ishiyama et al. detailed the carbonylative cross-coupling of arylboronic acids with aryl electrophiles (iodides, bromides, and triflates) to produce unsymmetrical biaryl ketones. The reaction proceeds effectively under atmospheric pressure of carbon monoxide using a palladium catalyst and a base. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield |
| Aryl Halide | Arylboronic Acid | Pd(0) complex, KOH | Toluene | 100 °C | Moderate to Good |
| Aryl Iodide | Arylboronic Acid | PdCl2(PPh3)2, K2CO3 | Anisole | 80 °C | Not Specified |
| Aryl Bromide/Triflate | Arylboronic Acid | PdCl2(dppf), K2CO3, KI | Anisole | 80 °C | Not Specified |
Nucleophilic Acylation Strategies
Nucleophilic acylation offers an alternative route to benzophenone (B1666685) synthesis, often involving the umpolung (polarity reversal) of aldehydes.
N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts capable of mediating a variety of chemical transformations. chalmers.se In the context of benzophenone synthesis, NHCs can catalyze the nucleophilic acylation of aryl fluorides with aldehydes. sioc-journal.cn The reaction mechanism involves the NHC inducing an umpolung of the aldehyde, where the acyl group of the aldehyde acts as a nucleophile. sioc-journal.cn This nucleophilic acyl equivalent then attacks the carbon atom bearing the fluorine on the aryl fluoride (B91410), leading to the displacement of the fluoride anion. sioc-journal.cn Subsequent base-promoted elimination regenerates the NHC catalyst and affords the target benzophenone. sioc-journal.cn
For instance, the reaction of 4-fluoronitrobenzene with benzaldehyde, catalyzed by an imidazolium-based ionic liquid as an NHC precursor, has been shown to produce 4-nitrobenzophenone (B109985) in high yield. sioc-journal.cn The efficiency of this reaction is influenced by factors such as the choice of solvent, base, and reaction temperature. sioc-journal.cn This method provides a direct way to introduce an acyl group onto an electron-deficient aromatic ring. sioc-journal.cn
| Aryl Fluoride | Aldehyde | Catalyst | Base | Yield |
| 4-Fluoronitrobenzene | Benzaldehyde | Imidazolium-based NHC precursor | Not Specified | 88.6% |
Friedel-Crafts Acylation Procedures
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.
The synthesis of 3-fluoro-4-nitrobenzophenone compounds can be readily achieved through the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a 3-fluoro-4-nitrobenzoyl halide, most commonly the acid chloride. google.com This reaction employs a Lewis acid catalyst, with aluminum chloride being a preferred choice. google.com The reaction is typically conducted under anhydrous conditions.
The process involves the preparation of the 3-fluoro-4-nitrobenzoyl chloride from 3-fluoro-4-nitrobenzoic acid, often using thionyl chloride. google.com The subsequent acylation reaction involves the addition of the acid chloride to a mixture of the benzene derivative and the Lewis acid. google.com It is important to note that the acylation of a substituted benzene can result in the formation of positional isomers, which may require separation through techniques like fractional crystallization or chromatography. google.com
| Acylating Agent | Arene | Catalyst | Conditions |
| 3-Fluoro-4-nitrobenzoyl chloride | Benzene derivative | Aluminum chloride | Anhydrous |
Catalyst Systems and Reaction Optimization in Friedel-Crafts Processes
The synthesis of this compound and its analogues via Friedel-Crafts acylation is highly dependent on the catalyst system and reaction conditions. The classical approach involves the use of a Lewis acid catalyst to facilitate the acylation of an aromatic substrate with an acyl halide. google.com
Catalyst Systems: The most common catalyst employed is aluminum chloride (AlCl₃). google.com In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and forms a complex with the strong Lewis acid catalyst. wikipedia.org Consequently, a stoichiometric amount, or even a slight molar excess, of AlCl₃ is typically required to drive the reaction to completion. google.comwikipedia.org The complex formed between the benzophenone product and AlCl₃ is generally stable and requires aqueous workup for decomposition to yield the final product. wikipedia.org
For activated aromatic rings, it is sometimes possible to use milder Lewis acids, such as zinc(II) salts, or Brønsted acid catalysts in catalytic amounts. wikipedia.org However, for less reactive substrates, the strong activation provided by AlCl₃ is often necessary.
Reaction Optimization: Optimization of the reaction conditions is crucial for maximizing yield and minimizing the formation of byproducts. Key parameters that are typically adjusted include catalyst loading, temperature, and reaction time. For analogous compounds like 4-chloro-4'-nitrobenzophenone, catalyst loading is generally between 1.0 and 1.5 equivalents of aluminum chloride. The temperature is carefully controlled, often within a range of 0°C to 100°C, to manage side reactions. The progress of the acylation is monitored, with typical reaction times ranging from one to four hours. Anhydrous conditions are essential throughout the process to prevent hydrolysis of the catalyst and the acyl chloride reactant.
| Parameter | Typical Range/Conditions | Purpose |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate the acyl chloride. |
| Catalyst Loading | 1.0 - 1.5 equivalents | To ensure complete reaction by compensating for complexation with the ketone product. |
| Temperature | 0 - 100 °C | To control reaction rate and minimize side product formation. |
| Solvent | Inert solvents (e.g., CS₂) or reactant as solvent (e.g., fluorobenzene) | To provide a medium for the reaction while maintaining anhydrous conditions. oregonstate.edu |
| Reaction Time | 1 - 4 hours | To allow the reaction to proceed to completion, often monitored by TLC or HPLC. |
This table presents typical optimized parameters for Friedel-Crafts acylation in the synthesis of substituted benzophenones.
Synthesis of Key Precursors and Intermediates
Preparation of Substituted Nitrobenzoyl Chlorides
Substituted nitrobenzoyl chlorides are critical intermediates in the Friedel-Crafts acylation step. They are most commonly prepared from the corresponding nitrobenzoic acids. Several chlorinating agents can be employed for this conversion.
One prevalent method involves reacting the nitrobenzoic acid with thionyl chloride (SOCl₂), often with N,N-dimethylformamide acting as a catalyst. google.comorgsyn.org This method is convenient as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous. google.com For instance, m-nitrobenzoyl chloride can be synthesized from m-nitrobenzoic acid and an excess of thionyl chloride by heating the mixture, followed by distillation to remove the excess reagent and purify the product, achieving yields of 90–98%. orgsyn.org
Another common reagent is phosphorus pentachloride (PCl₅). The reaction of p-nitrobenzoic acid with PCl₅, followed by removal of the phosphorus oxychloride byproduct and purification, can yield p-nitrobenzoyl chloride in yields of 90-96%. orgsyn.orgprepchem.com
A different approach involves the direct chlorination of substituted benzaldehydes. This process uses chlorine gas in a solvent like chlorobenzene, often with a radical initiator such as 2,2'-azobis(isobutyronitrile), at temperatures ranging from 20 to 90°C. google.com
| Starting Material | Reagent(s) | Typical Yield | Reference(s) |
| m-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | 90-98% | orgsyn.org |
| p-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | 90-96% | orgsyn.orgprepchem.com |
| p-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Excellent yields | orgsyn.org |
| 2-Chloro-5-nitrobenzaldehyde | Chlorine (Cl₂), 2,2′-azobis(isobutyronitrile) | 94.2% Selectivity | google.com |
This table summarizes various methods for the preparation of substituted nitrobenzoyl chlorides.
Derivatization of Fluorinated and Nitrated Aromatic Substrates
The synthesis of complex benzophenones may require starting with or creating specifically derivatized aromatic substrates that already contain fluoro and nitro groups. These derivatizations can involve introducing additional functional groups or modifying the existing ones through various reactions.
Electrophilic aromatic substitution is a fundamental method for introducing groups onto an aromatic ring. For example, direct nitration of a fluorinated aromatic compound using a mixture of nitric acid and sulfuric acid can introduce a nitro group. researchgate.net The conditions for such reactions, particularly temperature, must be carefully selected to control the degree of nitration. researchgate.net
Conversely, fluorination can be achieved on nitrated aromatic substrates. One such method is fluorodenitration, where a nitro group is displaced by a fluoride ion. This nucleophilic aromatic substitution can be an effective way to synthesize fluoroaromatic compounds from corresponding nitroarenes. sci-hub.se Other advanced methods include deaminative fluorination, which converts anilines into fluoroarenes via diazonium salt intermediates, a process that can be mediated by iron nitrate (B79036) at ambient temperatures. acs.org
Late-stage functionalization techniques are also emerging for the derivatization of complex aromatic systems. This can include palladium-catalyzed electrophilic C-H fluorination, which can offer high chemoselectivity for introducing fluorine atoms onto an aromatic ring that may already be substituted with other groups. nih.gov Furthermore, processes exist for the simultaneous halogenation and nitration of aromatic derivatives in a liquid hydrofluoric acid medium. google.com
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitrobenzophenone
Nucleophilic Aromatic Substitution Reactions at the Fluoro Position
The fluorine atom in 4-Fluoro-3'-nitrobenzophenone is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. libretexts.orgmdpi.com
A notable application of the SNAr reaction at the fluoro position is the synthesis of 3-sulfonylamino-4-nitrobenzophenone derivatives. In this process, this compound is treated with a sulfonamide in the presence of a base. The sulfonamide anion acts as the nucleophile, displacing the fluoride (B91410) ion. For instance, the reaction with isopropylsulfonamide in dimethyl sulfoxide (B87167) (DMSO) proceeds at room temperature to yield the corresponding N-substituted product. google.com This transformation is a key step in the synthesis of intermediates for various pharmaceutical compounds. google.com
Reaction of this compound with Isopropylsulfonamide
| Reactant | Reagent | Solvent | Product |
|---|
The mechanism of nucleophilic aromatic substitution on activated aryl halides like this compound is a well-established two-step process. libretexts.org The reaction initiates with the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. The presence of the electron-withdrawing nitro group is crucial as it delocalizes the negative charge, thereby stabilizing this intermediate. libretexts.orgmdpi.com In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org The high electronegativity of fluorine makes it a good leaving group in this context, facilitating the reaction.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, opening pathways to a variety of aminobenzophenone derivatives.
The conversion of the nitro group to an amine is a common and synthetically useful transformation. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. google.comasianpubs.org Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum oxide, or palladium-on-carbon in a suitable solvent like ethanol (B145695) or tetrahydrofuran. google.com Chemical reduction methods often involve the use of metals like tin, iron, or zinc in the presence of a mineral acid, or reagents such as sodium hydrosulfite. google.com These reduction pathways lead to the formation of 4-fluoro-3'-aminobenzophenone, a key intermediate in the synthesis of various biologically active compounds and other complex organic molecules. nih.gov
Common Methods for the Reduction of this compound
| Reduction Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni/PtO₂/Pd-C | 4-Fluoro-3'-aminobenzophenone |
| Chemical Reduction | Sn/HCl, Fe/HCl, Zn/HCl | 4-Fluoro-3'-aminobenzophenone |
Transformations Involving the Carbonyl Group
The carbonyl group of this compound serves as a reactive site for the synthesis of various functional molecules, including fluorescent dyes and photoinitiators.
Benzophenone (B1666685) derivatives are known precursors for the synthesis of fluorescent dyes and photoinitiators. chembk.comsmolecule.com The carbonyl group can undergo reactions such as condensations or be a part of a larger conjugated system that contributes to the photophysical properties of the final molecule. For instance, benzophenone derivatives are used in the synthesis of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, which are known for their excellent fluorescent properties. nih.gov While direct examples involving this compound are not extensively detailed, its structural motifs are relevant to the synthesis of complex dyes. researchgate.netsioc-journal.cn
Furthermore, benzophenone derivatives are widely used as photoinitiators in polymerization processes, particularly for UV-curing applications. smolecule.comwileyindustrynews.com Upon exposure to UV light, the carbonyl group can be excited to a triplet state, which can then initiate polymerization by abstracting a hydrogen atom from a suitable donor. The specific substituents on the benzophenone core can influence the absorption wavelength and efficiency of the photoinitiation process.
Exploration of Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular architecture. The presence and positioning of the fluorine atom and the nitro group on the two distinct phenyl rings, bridged by a carbonyl group, create a unique electronic environment that dictates its behavior in chemical reactions. The interplay of inductive and resonance effects of these substituents governs the reactivity of the carbonyl group and the aromatic rings, influencing the pathways and rates of various transformations.
The electronic characteristics of the substituents on the benzophenone scaffold are paramount in determining the molecule's reactivity. In this compound, the fluorine atom at the para-position (C4) and the nitro group at the meta-position (C3') exert significant, though different, electronic influences.
The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, being in the para-position, it can also exert a moderate electron-donating resonance effect (+R) through its lone pairs of electrons. Generally, for halogens, the inductive effect dominates, making the fluorine-substituted ring less electron-rich than unsubstituted benzene (B151609). This enhances the electrophilicity of the carbonyl carbon.
The nitro group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a potent resonance effect (-R). ontosight.ai However, when placed at the meta-position, its resonance effect does not extend to the carbonyl group's attachment point (C1'). Its influence is primarily through the strong inductive effect, which deactivates the ring it is attached to (the 3'-nitrophenyl ring) towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon.
Studies on various substituted benzophenones provide a framework for understanding these effects:
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon in benzophenones is electrophilic and susceptible to attack by nucleophiles. The rate of this attack is enhanced by electron-withdrawing substituents, which increase the partial positive charge on the carbonyl carbon. Research on the reaction of substituted benzophenones with Grignard reagents like methylmagnesium bromide and organolithium reagents has quantified these effects. oup.comacs.org Electron-withdrawing groups were found to increase the reaction rate. acs.org For instance, Hammett plots for the reaction of methylmagnesium bromide with substituted benzophenones yielded positive ρ values, indicating that the reaction is facilitated by electron-withdrawing groups. oup.com Based on these findings, the combined electron-withdrawing nature of both the 4-fluoro and 3'-nitro substituents in this compound would render its carbonyl group highly reactive towards nucleophiles compared to unsubstituted benzophenone.
Oxime Formation: The acid-catalyzed formation of oximes from substituted benzophenones also demonstrates the influence of substituents. A study on this reaction revealed that strongly electron-withdrawing groups, such as a para-nitro group, facilitate the reaction, while meta-substituents generally have a less significant effect. rsc.org A meta-nitro group was observed to slightly increase the rate of reaction. rsc.org This suggests that the 3'-nitro group in this compound would contribute to a faster rate of oxime formation.
| Substituent (X) in X-C₆H₄-CO-C₆H₅ | Relative Rate (k/k_H) | Activation Energy (E, kcal/mole) |
|---|---|---|
| H | 1.00 | 13.15 |
| m-NO₂ | 1.05 | 11.75 |
| p-NO₂ | 1.28 | 11.55 |
| p-Br | 0.92 | 12.75 |
| p-MeO | 0.44 | 14.0 |
Electrochemical Reduction: The reduction of substituted benzophenones has been studied electrochemically. These compounds typically undergo two one-electron reductions, with the first, reversible reduction forming a stable radical anion. iaea.org The reduction potential is sensitive to the electronic effects of the substituents. Electron-withdrawing groups facilitate the acceptance of an electron, shifting the reduction potential to less negative values. A linear relationship has been established between the experimental reduction potentials and the DFT-calculated LUMO (Lowest Unoccupied Molecular Orbital) energies of various benzophenones. iaea.org Therefore, the presence of both the fluoro and nitro groups in this compound is expected to lower its LUMO energy and make it easier to reduce compared to unsubstituted benzophenone.
| Substituent (X) in X-C₆H₄-CO-C₆H₅ | Relative Reactivity (k/k_H) | Hammett Sigma Value (σ) |
|---|---|---|
| p-OCH₃ | 0.59 | -0.268 |
| p-CH₃ | 0.81 | -0.170 |
| H | 1.00 | 0.000 |
| p-Cl | 1.29 | +0.227 |
| m-Cl | 1.48 | +0.373 |
| m-Br | 1.55 | +0.391 |
Advanced Applications of 4 Fluoro 3 Nitrobenzophenone and Its Derivatives in Organic Synthesis
Role as a Versatile Intermediate in Pharmaceutical Synthesis
The structural attributes of 4-fluoro-3'-nitrobenzophenone, specifically the presence of an electron-withdrawing nitro group and a reactive fluorine atom, make it a crucial starting material for the synthesis of various pharmaceutically active compounds. These functional groups serve as handles for further chemical modifications, enabling the construction of diverse molecular skeletons.
This compound and its analogues are key starting materials for multi-step syntheses of various Active Pharmaceutical Ingredients (APIs). The benzophenone (B1666685) core itself is present in a number of bioactive molecules, and the fluoro and nitro substituents provide sites for reactions such as nucleophilic aromatic substitution or reduction, which are pivotal for building the final API structure. smolecule.com
For instance, a structurally related compound, (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone, serves as a critical intermediate in the manufacturing of Flubendazole. ganeshremedies.com Flubendazole is an anthelmintic drug used to treat worm infestations. ganeshremedies.com The synthesis leverages the reactivity of the substituted benzophenone core to construct the final complex molecule. This highlights the role of such substituted benzophenones as foundational elements in medicinal chemistry for creating effective therapeutic agents. chemicalregister.com
The benzimidazole (B57391) ring is a core component of numerous pharmaceuticals, including antimicrobials, antipsychotics, and antihistamines. ossila.com The ortho-positioning of a nitro group and a halogen on an aromatic ring is a classic precursor setup for benzimidazole synthesis. 4-Fluoro-3-nitrobenzoic acid, a direct precursor to this compound, is considered an ideal starting material for creating benzimidazole derivatives. ossila.com
Following a similar principle, a patented process describes a regioselective synthesis of 6-benzoyl-2-amino-1-sulfonylbenzimidazoles using 3-fluoro-4-nitrobenzophenone as a key intermediate. google.com The process involves the reduction of the nitro group to an amine, which then undergoes cyclization to form the benzimidazole ring. google.com This methodology allows for the specific placement of the benzoyl group, which is crucial for the biological activity of the final compounds. google.com The synthesis of new fluoro-benzimidazole derivatives for potential use as intestinal antiseptics has also been explored, demonstrating the broad utility of fluorinated precursors in this area. nih.gov
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and muscle relaxant properties. nih.gov The synthesis of these heterocyclic compounds often involves precursors containing a benzophenone core. A related compound, 2-amino-2'-fluoro-5-nitrobenzophenone, is a known precursor in the synthesis of certain benzodiazepines. medchemexpress.comcaymanchem.com It is also identified as an acid hydrolysis product of the benzodiazepine (B76468) Flunitrazepam. medchemexpress.comcaymanchem.com The amino and nitro groups on the benzophenone structure are strategically positioned to facilitate the cyclization reactions necessary to form the seven-membered diazepine (B8756704) ring.
Utility in Agrochemical and Specialty Chemical Production
The application of this compound extends beyond pharmaceuticals into the agrochemical industry, where it contributes to the development of modern crop protection agents.
Substituted benzophenones are integral to the formulation of various pesticides. The specific combination of a fluorine atom and a nitro group in compounds like this compound and its derivatives, such as methyl 4-fluoro-3-nitrobenzoate, is leveraged in the agrochemical industry. chemimpex.com These intermediates are used to design and synthesize effective pesticides and herbicides. chemimpex.com The stability and reactivity of these molecules allow for the creation of compounds that can target specific agricultural pests while aiming to minimize broader environmental impact. chemimpex.com
Application in Materials Science
The unique electronic properties conferred by the fluoro and nitro substituents make derivatives of this compound candidates for applications in materials science. A related isomer, 3-fluoro-4'-nitrobenzophenone, is noted for its utility in developing new materials that possess specific optical or electronic characteristics. smolecule.com Furthermore, derivatives like methyl 4-fluoro-3-nitrobenzoate are employed in the formulation of specialty polymers and coatings, where they can enhance properties such as chemical resistance and durability, which are critical for many industrial applications. chemimpex.com
Compound Data
As Catalysts and Oxidants in Organic Transformations
The benzophenone scaffold, particularly when substituted with electron-withdrawing groups, can exhibit catalytic and oxidative properties. While this compound itself is more commonly used as a synthetic intermediate, related benzophenone derivatives have been explored for their catalytic and oxidative capabilities. For instance, certain benzophenone derivatives can act as catalysts or oxidants in organic synthesis. chembk.com
The presence of the nitro group in this compound suggests potential as an oxidizing agent under certain reaction conditions, although this application is not as widely reported as its use as a building block. More commonly, derivatives of this compound are used in the synthesis of more complex catalytic systems. For example, the reduction of the nitro group to an amine allows for the introduction of ligands that can coordinate with metal centers to form catalysts for various organic transformations. google.com
Derivatization for Analytical and Synthetic Purposes
The reactivity of the functional groups in this compound and its derivatives makes them valuable for creating reagents used in both analytical and synthetic chemistry.
In High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to enhance the detection of analytes that lack a suitable chromophore or fluorophore. researchgate.netsdiarticle4.com Derivatizing agents react with the analyte to form a new compound with improved detectability.
While this compound itself is not a standard derivatizing agent, its structural motifs are found in reagents used for this purpose. For example, compounds containing a nitroaromatic group can be used to "tag" analytes containing primary or secondary amine groups. scribd.comresearchgate.net The reaction of an amine with a fluorinated nitroaromatic compound, similar in structure to this compound, introduces a strongly UV-absorbing nitroaromatic moiety, thereby significantly enhancing the detectability of the analyte by UV-Vis detectors in HPLC. researchgate.net
Table 2: Common Derivatizing Agents for HPLC and their Relation to this compound's Structure
| Derivatizing Agent | Functional Group Targeted | Principle of Detection Enhancement | Structural Similarity to this compound |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines | Introduction of a dinitrophenyl group (strong chromophore) | Presence of a fluoro and nitro-substituted benzene (B151609) ring |
| 4-Fluoro-3-nitrobenzotrifluoride (FNBT) | Primary amines | Introduction of a nitrophenyl group (chromophore) | Presence of a fluoro and nitro-substituted benzene ring |
This table illustrates how the structural elements of this compound are present in established HPLC derivatizing agents.
The formation of a peptide bond, an amide linkage between two amino acids, is a fundamental process in chemistry and biology. masterorganicchemistry.com In synthetic peptide chemistry, "active esters" are commonly employed to facilitate this bond formation while minimizing side reactions like racemization. rsc.orgbachem.comuniurb.it
Derivatives of this compound can be used to create such active esters. Specifically, a hydroxylated derivative, 4-hydroxy-3-nitrobenzophenone, can be attached to a polymer support. acs.orgexlibrisgroup.com The carboxyl group of an N-protected amino acid can then be esterified with the hydroxyl group of the polymer-bound benzophenone derivative. This creates a polymer-bound active ester. This "activated" amino acid is then ready to react with the free amino group of another amino acid or peptide chain. The polymer support simplifies the purification process, as the excess reagents and byproducts can be washed away, leaving the growing peptide chain attached to the solid support. arkat-usa.org The electron-withdrawing nitro group on the benzophenone moiety increases the reactivity of the ester, facilitating the nucleophilic attack by the amine and the subsequent peptide bond formation.
Computational Investigations and Theoretical Studies on 4 Fluoro 3 Nitrobenzophenone
Molecular Structure and Conformation Analysis
Computational analysis is crucial for determining the three-dimensional structure and conformational stability of a molecule in the absence of empirical data like X-ray crystallography.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For a molecule like 4-Fluoro-3'-nitrobenzophenone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometric parameters. scholarsresearchlibrary.comresearchgate.net
The key structural insights for a benzophenone (B1666685) derivative would include the bond lengths of the central carbonyl group (C=O), the carbon-fluorine bond (C-F), and the bonds within the nitro group (N-O). Most importantly, DFT calculations would elucidate the molecule's conformation, defined by the dihedral angles between the two phenyl rings and the plane of the carbonyl group. In substituted benzophenones, the rings are typically twisted out of the plane of the carbonyl bridge due to steric hindrance. A computational study on the related 4-fluoro-4-hydroxybenzophenone found that the dihedral angle between the two benzene (B151609) rings can change slightly when the calculation is performed in a solvent phase compared to the gas phase, highlighting the influence of the molecular environment on conformation. scispace.com
From the energies obtained via DFT, several quantum chemical descriptors can be calculated to predict the global reactivity and stability of the molecule. nih.gov These descriptors provide a quantitative measure of various electronic properties. irjweb.com
Key global reactivity descriptors include:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. irjweb.com
Chemical Potential (μ) and Electronegativity (χ): The chemical potential is a measure of the escaping tendency of electrons from a system. Its negative value is defined as the electronegativity, which describes the ability of a molecule to attract electrons. scispace.comijcce.ac.ir
Global Softness (S): The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. "Soft" molecules are more reactive. ijcce.ac.ir
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. scispace.comijcce.ac.ir
While specific values for this compound are not available, the following table presents these descriptors calculated for the related compound 4-fluoro-4-hydroxybenzophenone to illustrate the type of data generated in such an analysis. scispace.com
| Descriptor | Symbol | Formula | Illustrative Value (eV) for 4-fluoro-4-hydroxybenzophenone scispace.com |
| Chemical Hardness | η | (I - A) / 2 | 3.394 |
| Chemical Potential | μ | - (I + A) / 2 | -3.753 |
| Electronegativity | χ | (I + A) / 2 | 3.753 |
| Global Softness | S | 1 / (2η) | 0.147 |
| Electrophilicity Index | ω | μ² / (2η) | 2.071 |
Note: Data presented is for 4-fluoro-4-hydroxybenzophenone as a representative example. I and A are the ionization potential and electron affinity, respectively.
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule are fundamental to understanding its reactivity, spectral behavior, and interactions.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For a molecule like this compound, with an electron-withdrawing nitro group and a halogen, it would be expected that the HOMO and LUMO are distributed across different parts of the molecule. For instance, the HOMO might be localized on the fluoro-substituted phenyl ring, while the LUMO could be concentrated on the nitro-substituted phenyl ring, facilitating intramolecular charge transfer upon electronic excitation.
The table below shows representative HOMO-LUMO data for p-nitroaniline, a molecule also containing both an aromatic ring and a nitro group, to demonstrate the typical values derived from such calculations. thaiscience.info
| Parameter | Symbol | Illustrative Value (eV) for p-nitroaniline thaiscience.info |
| HOMO Energy | EHOMO | -6.827 |
| LUMO Energy | ELUMO | -2.508 |
| Energy Gap | ΔE (ELUMO - EHOMO) | 4.319 |
Note: Data presented is for p-nitroaniline as a representative example.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. scholarsresearchlibrary.com The map displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. youtube.com Typically, red signifies regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. youtube.com Green represents areas of neutral potential.
For this compound, an MEP map would be expected to show:
Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carbonyl group and the nitro group, as well as the fluorine atom. These sites represent the most likely points for interaction with electrophiles. thaiscience.info
Positive Potential (Blue): Located on the hydrogen atoms of the aromatic rings, especially those adjacent to the electron-withdrawing nitro group, making them susceptible to attack by nucleophiles.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This approach allows researchers to identify stable intermediates, locate transition state structures, and calculate the activation energies associated with different reaction pathways.
For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), DFT calculations could be employed to model the entire reaction coordinate. Researchers could compute the energies of the reactants, the proposed intermediates (e.g., a Meisenheimer complex formed by the attack of a nucleophile), and the final products. By identifying the transition state structure connecting these species and calculating its energy, the activation barrier for the reaction can be determined. This allows for a quantitative comparison of different possible mechanisms, providing a theoretical basis for understanding why a particular reaction pathway is favored over others and predicting the resulting products.
Analytical Characterization Methodologies for 4 Fluoro 3 Nitrobenzophenone
Spectroscopic Techniques
Spectroscopy is indispensable for probing the molecular structure of 4-Fluoro-3'-nitrobenzophenone, with each technique providing unique insights into its functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While specific spectral data for this compound is not widely published, the expected signals can be predicted based on its structure and data from analogous compounds. docsity.com
¹H NMR: The ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.5 ppm). The molecule has eight distinct aromatic protons, which would likely appear as a series of multiplets.
The four protons on the 4-fluorophenyl ring would theoretically present as two multiplets, each integrating to two protons.
The four protons on the 3-nitrophenyl ring would also give rise to four separate signals, likely appearing as a doublet, a triplet, and two doublet of doublets, due to their unique electronic environments and coupling patterns.
¹³C NMR: The ¹³C NMR spectrum should display 13 distinct carbon signals, as there are no planes of symmetry in the molecule.
The carbonyl carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of the spectrum, around 190-195 ppm.
The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF).
The remaining twelve aromatic carbons will appear in the typical range of δ 115-150 ppm.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. chemicalbook.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations within each aromatic ring, helping to trace the connectivity of adjacent protons. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. chemicalbook.com It is particularly crucial for identifying the quaternary carbons (including the carbonyl and substituted aromatic carbons) and for confirming the linkage between the two aromatic rings via the carbonyl group.
Table 1: Predicted NMR Spectral Data for this compound
| Technique | Feature | Predicted Chemical Shift (δ) / Correlation |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm (complex multiplets) |
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 195 ppm |
| Aromatic Carbons | 115 - 150 ppm | |
| COSY | ¹H-¹H Correlations | Cross-peaks between adjacent protons on each ring |
| HSQC | ¹H-¹³C Correlations | Cross-peaks between protons and their directly bonded carbons |
| HMBC | ¹H-¹³C Correlations | Long-range cross-peaks (2-3 bonds) confirming connectivity |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit several characteristic absorption bands.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the region of 1650-1685 cm⁻¹, which is characteristic of an aryl ketone.
Nitro (NO₂) Group Stretches: Two distinct bands are expected for the nitro group: a strong asymmetric stretching vibration around 1515-1560 cm⁻¹ and a symmetric stretching vibration of medium intensity around 1345-1385 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of varying intensity would appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings. libretexts.org
C-F Stretch: A strong absorption band is expected in the range of 1100-1250 cm⁻¹ due to the stretching of the carbon-fluorine bond.
C-H Stretches and Bends: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.org C-H bending vibrations (out-of-plane) appear in the fingerprint region (675-900 cm⁻¹) and can provide information about the substitution pattern of the aromatic rings. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1650 - 1685 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Medium |
| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | Medium-Weak |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1250 | Strong |
| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It is often coupled with Gas Chromatography (GC) for separation and analysis of individual components in a mixture. The molecular formula for this compound is C₁₃H₈FNO₃, corresponding to a molecular weight of approximately 245.21 g/mol .
In an electron ionization (EI) mass spectrum, the most prominent peak is often the molecular ion peak ([M]⁺). For this compound, the monoisotopic mass of the molecular ion is calculated to be approximately 245.05. warwick.ac.uk
The fragmentation pattern provides structural information. Key fragment ions would likely result from the cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. Expected fragmentation pathways include:
Loss of the nitro group: [M - NO₂]⁺
Formation of the 4-fluorobenzoyl cation: [C₇H₄FO]⁺ at m/z 123
Formation of the 3-nitrobenzoyl cation: [C₇H₄NO₃]⁺ at m/z 166
Loss of the 4-fluorophenyl radical: [M - C₆H₄F]⁺
Loss of the 3-nitrophenyl radical: [M - C₆H₄NO₂]⁺
Table 3: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted m/z Value | Description |
|---|---|---|
| Molecular Ion | ~245.05 | [C₁₃H₈FNO₃]⁺ |
| Fragment Ion | ~123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |
| Fragment Ion | ~166 | [C₇H₄NO₃]⁺ (3-nitrobenzoyl cation) |
UV-Visible (UV/VIS) spectrophotometry measures the electronic transitions within a molecule. The spectrum of this compound is characterized by the presence of strong chromophores, namely the benzophenone (B1666685) system and the nitro group. The absorption spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic rings and the carbonyl group. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed, though it might be obscured by the more intense π → π* bands. mdpi.comavantorsciences.com The presence of the nitro group, a powerful auxochrome, is expected to shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzophenone.
Table 4: Predicted UV/VIS Absorption Data for this compound
| Transition Type | Chromophore | Expected Absorption Region (λmax) |
|---|---|---|
| π → π* | Aromatic rings, C=O | 250 - 350 nm |
| n → π* | Carbonyl (C=O) | > 300 nm (often weak or overlapped) |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, and for accurately quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed.
Principle: In reversed-phase HPLC, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) is used for elution. Due to its relatively nonpolar nature, this compound would be well-retained on the column and elute at a specific retention time (Rt).
Purity Assessment: The sample is analyzed using a UV detector, typically set at a wavelength where the compound shows strong absorbance (e.g., near its λmax). The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, symmetrical peak with minimal or no other peaks present.
Table 5: Typical HPLC Parameters for Purity Analysis of Benzophenone Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 | Separation based on polarity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound |
| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantitation of the analyte |
| Purity Calculation | Peak Area Percentage | Determination of sample purity |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a widely used chromatographic technique for the separation of non-volatile mixtures. iitg.ac.in It serves as a quick, qualitative method to assess the purity of a sample, identify components of a mixture by comparison with standards, and monitor the progress of a chemical reaction. rsc.org The separation is based on the principle of differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. iitg.ac.in
For this compound, TLC is an invaluable tool. The compound, being a ketone with polar nitro and fluoro groups, will exhibit a characteristic polarity that governs its interaction with the stationary and mobile phases.
Research Findings and Methodology
In a typical TLC analysis of a benzophenone derivative, the stationary phase is a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO₂) coated on a plate of glass, plastic, or aluminum. oregonstate.edu The sample of this compound, dissolved in a suitable volatile solvent like acetone (B3395972) or dichloromethane, is applied as a small spot near the bottom of the plate. oregonstate.edu
The plate is then placed in a sealed chamber containing a shallow pool of a solvent system, the mobile phase. The mobile phase moves up the plate via capillary action. As it passes over the sample spot, the components of the sample travel up the plate at different rates. The rate of movement depends on:
The polarity of the compound.
The polarity of the stationary phase.
The polarity of the mobile phase.
Since this compound is a polar molecule, it will have a moderate to strong affinity for the polar silica gel stationary phase. The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for benzophenones is a mixture of a non-polar solvent and a slightly more polar solvent, such as a hexane-acetone or hexane-ethyl acetate (B1210297) mixture. oregonstate.edu The ratio is adjusted to optimize the separation; a higher proportion of the more polar solvent will cause the compound to travel further up the plate.
After the solvent front has moved a sufficient distance, the plate is removed and dried. The position of the this compound spot is visualized. Although some colored compounds are visible to the naked eye, this compound would likely require a visualization technique, such as exposure to ultraviolet (UV) light, as aromatic ketones are typically UV-active. illinois.edu Under a UV lamp, the compound will appear as a dark spot against a fluorescent background. Alternatively, chemical stains like 2,4-dinitrophenylhydrazine (B122626) can be used, which react with ketones to produce colored spots. illinois.edu
The retention factor (Rf value), a key parameter obtained from TLC, is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and can be used for identification purposes when compared to a known standard.
Interactive Data Table: Illustrative TLC Parameters for Ketone Analysis
This table illustrates typical parameters that would be recorded in the TLC analysis of a compound like this compound. Note: The Rf value is hypothetical and serves as an example.
| Parameter | Description | Example Value |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 F₂₅₄ |
| Mobile Phase | The solvent system used to develop the plate. | Hexane:Acetone (3:1 v/v) |
| Sample Solvent | The solvent used to dissolve the compound for spotting. | Acetone |
| Visualization | The method used to see the spot after development. | UV Light (254 nm) |
| Distance Traveled by Solvent | The distance from the origin to the solvent front. | 8.0 cm |
| Distance Traveled by Spot | The distance from the origin to the center of the sample spot. | 2.4 cm |
| Calculated Rf Value | Ratio of spot distance to solvent distance. | 0.30 |
Environmental Fate and Degradation Pathways of 4 Fluoro 3 Nitrobenzophenone
Hydrolysis Studies and pH Dependence
No specific experimental data on the hydrolysis of 4-Fluoro-3'-nitrobenzophenone, including its rate constants and dependence on pH, could be located in the reviewed literature. While the hydrolysis of other organic compounds is a key degradation pathway, the stability of the benzophenone (B1666685) core and the carbon-fluorine bond suggests that hydrolysis may not be a primary degradation route under typical environmental pH conditions. However, without empirical data, this remains speculative.
Phototransformation in Aqueous and Soil Environments
Direct research on the phototransformation of this compound in aqueous and soil environments is not available. Benzophenone itself can act as a photosensitizer, potentially leading to the formation of reactive oxygen species that can degrade other organic compounds. mdpi.com The presence of a nitro group might influence the photochemical behavior, but specific studies on the photodegradation rates, quantum yields, and identification of photoproducts for this compound are needed to ascertain its fate under sunlight.
Aerobic and Anaerobic Transformation in Soil and Aquatic Systems
There is a lack of studies investigating the aerobic and anaerobic transformation of this compound in soil and aquatic systems. For nitroaromatic compounds in general, anaerobic conditions often lead to the reduction of the nitro group to an amino group by various microorganisms, including methanogenic and sulfate-reducing bacteria. microbiologyresearch.orgnih.govmicrobiologyresearch.orgiaea.org Aerobic degradation pathways for some fluorinated aromatic compounds have been identified, which can involve hydroxylation and ring cleavage. nih.gov However, the specific microorganisms and enzymatic pathways involved in the transformation of this compound, as well as the rates of degradation under different redox conditions, have not been determined.
Adsorption and Desorption Behavior in Environmental Matrices
Specific data on the adsorption and desorption coefficients (such as Koc or Kd) of this compound in different environmental matrices like soil and sediment are not available. The sorption of benzophenone and its derivatives is generally influenced by their lipophilicity (hydrophobicity) and the organic carbon content of the soil or sediment. nih.govcsic.esacs.org Given the structure of this compound, it is expected to exhibit some degree of sorption to organic matter, which would affect its mobility and bioavailability in the environment. Quantitative data from batch equilibrium or column studies are required for a precise evaluation.
Environmental Risk Assessment Methodologies
Specific environmental risk assessment methodologies tailored to this compound have not been developed. Generally, environmental risk assessments for chemical substances involve a comparison of the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.gov This requires extensive data on the substance's fate and effects, which is currently lacking for this compound. Risk assessments for classes of compounds like benzophenones have been conducted, often focusing on their potential for endocrine disruption and toxicity to aquatic organisms. tga.gov.aunih.gov However, a specific assessment for this particular compound is not possible without the foundational environmental fate and ecotoxicological data.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of benzophenones often involves Friedel-Crafts acylation, which can utilize harsh reagents and generate significant waste. The future of synthesizing 4-Fluoro-3'-nitrobenzophenone lies in the development of more sustainable and efficient methodologies, aligning with the principles of green chemistry. hilarispublisher.comresearchgate.net
Future research will likely focus on:
Greener Solvents and Catalysts: Exploring the use of environmentally benign solvents like ethanol (B145695) or even solvent-free conditions. hilarispublisher.comyoutube.com Iron-mediated reactions and eco-friendly organocatalysts are emerging as viable alternatives to traditional Lewis acid catalysts. nih.govrsc.org
Alternative Energy Sources: Photoreduction and microwave-assisted synthesis represent energy-efficient alternatives that can reduce reaction times and improve yields. hilarispublisher.comyoutube.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Methodologies like cascade benzannulation are promising in this regard. rsc.org
Evaluating "Greenness": Applying green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), to quantitatively assess and compare the environmental impact of different synthetic routes. semanticscholar.orgwhiterose.ac.ukwhiterose.ac.uk This allows for the selection and optimization of the most sustainable methods.
| Parameter | Traditional Synthesis (e.g., Friedel-Crafts) | Potential Green Synthesis Routes |
|---|---|---|
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of iron-based or organocatalysts nih.govrsc.org |
| Solvent | Halogenated solvents (e.g., CH₂Cl₂) or CS₂ | Green solvents (e.g., ethanol, water) or solvent-free conditions hilarispublisher.comyoutube.com |
| Energy Input | Conventional heating | Microwave irradiation, photochemical methods hilarispublisher.com |
| Waste Generation | High (large amounts of catalyst and solvent waste) | Low (high atom economy, recyclable catalysts) rsc.org |
| Green Metrics | Low Atom Economy, High E-Factor | High Atom Economy, Low E-Factor semanticscholar.orgwhiterose.ac.uk |
Exploration of Bioactive Derivatives and Ligands
The benzophenone (B1666685) scaffold is a common motif in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The specific substitution pattern of this compound offers a unique starting point for the design of novel bioactive molecules.
Emerging trends in this area include:
Target-Oriented Synthesis: Designing derivatives that can act as inhibitors for specific enzymes or receptors implicated in diseases. For instance, fluorinated benzophenones have been investigated as multipotent agents for Alzheimer's disease by targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.govresearchgate.net
Molecular Hybridization: Combining the this compound core with other pharmacologically active moieties, such as thiazole or pyrazole rings, to create hybrid molecules with potentially enhanced or dual activities. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the positions and nature of the substituents on the phenyl rings. These studies are crucial for identifying the structural features essential for a particular biological activity, such as the anti-inflammatory or antileishmanial properties seen in other benzophenone derivatives. nih.gov
Anticancer and Antioxidant Agents: Investigating derivatives for their potential as antitumor agents, a property observed in many benzophenone compounds. rsc.orgnih.gov Additionally, the synthesis of novel benzophenone analogues with antioxidant capabilities is an active area of research. researchgate.net
| Derivative Class | Potential Bioactivity | Therapeutic Target Example |
|---|---|---|
| Amino-substituted analogues | Neuroprotective | Acetylcholinesterase (AChE), BACE-1 (Alzheimer's Disease) nih.govresearchgate.net |
| Thiazole-containing hybrids | Anti-inflammatory | Cyclooxygenase (COX) enzymes nih.gov |
| Thiosemicarbazone derivatives | Antiparasitic | Enzymes specific to Leishmania species |
| Polyhydroxylated derivatives | Anticancer, Antioxidant | Various cancer cell lines, scavenging reactive oxygen species rsc.orgresearchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Process Analytical Technology (PAT), utilizing real-time spectroscopic monitoring, is becoming indispensable in modern chemical synthesis. mt.com
Future research will likely employ:
In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time tracking of reactant consumption and product formation without the need for sampling. mt.comyoutube.comyoutube.com This provides invaluable data on reaction kinetics, intermediates, and potential side reactions.
Real-time Mass Spectrometry: Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be used for the direct and quantitative monitoring of catalytic reactions, even under heterogeneous conditions, offering high sensitivity and specificity. rsc.org
Fluorogenic Probes: The development of fluorescent probes is a powerful tool for imaging and sensing in biological systems. nih.govacs.org Future work could explore modifying the this compound structure to create novel probes that can be activated by specific enzymes or analytes, enabling in-situ imaging and monitoring of biological processes. acs.orgrsc.org The inherent fluorescence of some aromatic systems can be harnessed for this purpose.
| Technique | Application in the Study of this compound | Potential Insights |
|---|---|---|
| In-situ FTIR/Raman | Real-time monitoring of synthesis reactions. mt.comyoutube.com | Reaction kinetics, endpoint determination, detection of intermediates. |
| Real-time NMR | Mechanistic studies of complex transformations. mt.com | Structural elucidation of transient species, reaction pathways. |
| DART-MS | Quantitative analysis of reaction progress. rsc.org | High-throughput screening of catalysts and reaction conditions. |
| Fluorescence Spectroscopy | Development of derivative probes for bio-imaging. nih.gov | Real-time monitoring of analytes or enzyme activity in live cells. rsc.org |
Interdisciplinary Studies with Computational and Green Chemistry Principles
The integration of computational chemistry with the principles of green chemistry offers a powerful, predictive approach to chemical research. This synergy allows for the in-silico design of more sustainable processes and novel molecules with desired properties, reducing the need for extensive and resource-intensive laboratory experimentation.
Key areas for future interdisciplinary research include:
Computational Modeling of Reaction Mechanisms: Using Density Functional Theory (DFT) to elucidate reaction pathways, transition states, and activation energies for the synthesis of this compound. researchgate.net This can guide the selection of optimal catalysts and reaction conditions for improved efficiency and sustainability.
Predicting Molecular Properties: Employing DFT and Time-Dependent DFT (TD-DFT) to predict the structural, electronic, and spectroscopic properties of this compound and its potential derivatives. researchgate.netscialert.netnih.gov This can help in designing molecules with specific absorption spectra (e.g., for UV filters) or electronic characteristics relevant to biological activity.
Quantitative Structure-Activity Relationship (QSAR): Developing computational models that correlate the structural features of this compound derivatives with their biological activity. scielo.br Machine learning algorithms can be employed to build predictive QSAR models, accelerating the discovery of new drug candidates.
Green Metrics-Guided Design: Using computational tools to predict the environmental impact of various synthetic routes before they are tested in the lab. By calculating metrics like atom economy and predicting potential waste streams, researchers can prioritize the most sustainable synthetic strategies from the outset. researchgate.netrsc.org
This interdisciplinary approach, combining predictive computational modeling with a commitment to sustainability, will be pivotal in unlocking the full potential of this compound and its derivatives in a safe and environmentally responsible manner.
Q & A
Basic: What are the optimal synthetic routes for 4-Fluoro-3'-nitrobenzophenone, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves Friedel-Crafts acylation using 4-fluoro-3-nitrobenzoyl chloride (or acid) with a substituted benzene derivative. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are typical, but anhydrous conditions are critical to avoid hydrolysis .
- Temperature : Reactions often proceed at 80–120°C; higher temperatures may degrade nitro groups.
- Solvent : Dichloromethane or nitrobenzene improves electrophilic reactivity.
Yield optimization requires monitoring via TLC or HPLC. For example, 4-fluoro-3-nitrobenzoic acid (CAS 453-71-4) derivatives show sensitivity to moisture, necessitating inert atmospheres .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic effects of the fluorine and nitro groups. Steps include:
Geometry optimization : Use software like Gaussian or ORCA to minimize energy.
Electrostatic potential mapping : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack.
Transition state analysis : Compare activation energies for Suzuki-Miyaura vs. Ullmann couplings.
Studies on similar fluorinated benzophenones suggest the nitro group directs meta-substitution, while fluorine enhances para reactivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Detects fluorine environments (δ ~ -110 ppm for aromatic F) and monitors reaction progress .
- IR spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (C-F stretch) confirm functional groups.
- Mass spectrometry (HRMS) : Exact mass (calc. for C₁₃H₈FNO₃: 245.049) verifies molecular ion .
- XRD : Resolves crystal packing, especially if nitro and fluorine groups induce steric hindrance .
Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous/organic mixtures?
Methodological Answer:
Design a stability study with variables:
- Solvent systems : Test DMSO, THF, and water/ACN mixtures.
- pH range : 2–12 (use HCl/NaOH buffers).
Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Nitro groups are prone to reduction in acidic conditions, while fluorine enhances hydrolytic stability in neutral/basic media. Data from 4-fluoro-3-nitrobenzoic acid (pH-dependent decarboxylation) can guide protocols .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (nitro compounds may release NOₓ fumes).
- Storage : Keep in airtight containers under argon; moisture accelerates decomposition .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can kinetic studies resolve contradictions in reported reaction rates for nitro-group reductions?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., catalytic vs. stoichiometric reductions).
Design a comparative study : Use Pd/C (H₂), Fe/HCl, and NaBH₄/Cu.
Monitor intermediates : In-situ IR or Raman spectroscopy tracks nitro → amine conversion.
Kinetic modeling : Fit data to pseudo-first-order or Langmuir-Hinshelwood equations.
For fluorinated analogs, electron-withdrawing groups slow reduction rates but improve selectivity .
Basic: What are the applications of this compound in materials science?
Methodological Answer:
- Photoinitiators : Nitro groups absorb UV light (250–400 nm), enabling use in photopolymer coatings.
- Liquid crystals : Fluorine enhances thermal stability; nitro groups enable dipole-driven mesophase formation.
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd) in catalytic systems .
Advanced: How does substituent positioning (fluoro vs. nitro) influence electronic properties in benzophenone derivatives?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure reduction potentials; nitro groups typically show -0.5 to -1.0 V (vs. Ag/AgCl).
- Hammett constants : Fluorine (σₚ ≈ 0.06) is weakly deactivating, while nitro (σₚ ≈ 1.27) strongly withdraws electrons.
- DFT calculations : Compare LUMO localization on nitro vs. fluorine to predict electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
